Glucagon is synthesized in the pancreas and released into the bloodstream in response to low blood glucose levels. It functions as a counter-regulatory hormone to insulin, promoting gluconeogenesis and glycogenolysis in the liver. Its classification falls under peptide hormones, specifically those involved in metabolic regulation.
The synthesis of glucagon (1-21) can be achieved through various methods, including solid-phase peptide synthesis and enzymatic digestion.
This method utilizes Boc-amino acid-mediated synthesis followed by HF-cleavage to yield high-quality peptides. The process involves:
Another approach involves the enzymatic digestion of natural porcine glucagon using carboxypeptidase A, which selectively removes terminal amino acids to produce glucagon (1-21) from the full-length peptide .
The molecular structure of glucagon (1-21) retains key functional groups that are critical for its biological activity.
The sequence is as follows:
Glucagon (1-21) participates in several biochemical reactions within the body:
Upon binding to its receptor, glucagon activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade promotes:
In solution, glucagon (1-21) may undergo degradation through hydrolysis or enzymatic action by peptidases, which can limit its therapeutic efficacy if not properly formulated .
The mechanism by which glucagon (1-21) exerts its effects involves several steps:
This mechanism highlights its role as a critical regulator of glucose homeostasis, particularly during fasting or low carbohydrate intake .
These properties are significant when considering formulation for therapeutic applications .
Glucagon (1-21) has several scientific and clinical applications:
It is primarily used in emergency medicine for treating severe hypoglycemia, particularly in diabetic patients who may experience insulin overdoses.
In research settings, glucagon (1-21) is utilized to study metabolic pathways involving insulin regulation and glucose homeostasis.
Ongoing studies are exploring modified versions of glucagon (1-21) for enhanced stability and prolonged action, aiming for potential treatments for type 2 diabetes and obesity .
Glucagon (1-21) is an N-terminal truncated variant of the full-length 29-amino acid glucagon peptide hormone. The truncation eliminates residues 22-29 (His-Ser-Gln-Gly-Thr-Phe-Thr-Ser), which constitute the C-terminal region critical for metabolic receptor activation. Comparative sequence analysis reveals that residues 1-21 retain the complete N-terminal domain (His¹-Ser²-Gln³-Gly⁴-Thr⁵-Phe⁶-Thr⁷-Ser⁸-Asp⁹-Tyr¹⁰-Ser¹¹-Lys¹²-Tyr¹³-Leu¹⁴-Asp¹⁵-Ser¹⁶-Arg¹⁷-Arg¹⁸-Ala¹⁹-Gln²⁰-Asp²¹), including the highly conserved residues essential for receptor binding. However, the removal of the C-terminal octapeptide ablates glucagon's metabolic functions while preserving its spasmolytic activity [2] [6] [9].
Functional studies demonstrate that glucagon (1-21) exhibits <0.1% of full-length glucagon's binding affinity for the hepatic glucagon receptor (GCGR) and fails to stimulate hepatic adenylate cyclase activity at physiologically relevant concentrations. This is attributed to the loss of key C-terminal residues involved in transmembrane domain engagement. Specifically, the C-terminus of full-length glucagon interacts with the GCGR core domain (transmembrane helices 1, 6, 7, and extracellular loop 3), which is essential for receptor activation and downstream signaling. The truncated peptide cannot form these critical contacts, rendering it metabolically inactive [7] [9]. Paradoxically, glucagon (1-21) retains potent smooth muscle relaxant properties. In vivo endoscopic manometry studies confirm it reduces sphincter of Oddi basal pressure by 31-56% within 15 seconds of administration, with effects lasting up to 22 minutes. This spasmolytic activity stems from its preserved N-terminal domain, which can engage non-metabolic glucagon receptors in smooth muscle tissues through mechanisms distinct from hepatic GCGR signaling [6].
Table 1: Functional Comparison of Glucagon (1-21) and Full-Length Glucagon
Property | Glucagon (1-21) | Full-Length Glucagon | Functional Implication |
---|---|---|---|
Receptor Binding (GCGR) | <0.1% affinity [9] | 100% affinity | Loss of metabolic activity |
Adenylate Cyclase Activation | Not detectable [9] | Potent stimulation | Inability to increase blood glucose |
Spasmolytic Activity | 31-56% pressure reduction [6] | Comparable effect | Retained smooth muscle relaxation |
Onset/Duration | 15 sec onset; 22 min duration [6] | Similar kinetics | Viable alternative for endoscopic procedures |
The structural behavior of glucagon (1-21) is highly solvent-dependent, with significant implications for its stability and function. In aqueous environments at physiological pH (7.4), circular dichroism spectroscopy reveals a predominantly random coil conformation (≥85%), with only 10-15% α-helical content localized to the C-terminal residues 12-21. This minimal secondary structure contrasts sharply with full-length glucagon, which adopts transient α-helices in its central and C-terminal regions under similar conditions. The truncation of residues 22-29 destabilizes the nascent helix, reducing overall structural rigidity [8] [10].
Molecular dynamics (MD) simulations (2,500 ns) in aqueous buffers demonstrate that glucagon (1-21) exhibits pronounced backbone flexibility, particularly at residues 3-7 (Gln-Gly-Thr-Phe-Thr) and 15-18 (Asp-Ser-Arg-Arg). These regions show root mean square fluctuation (RMSF) values exceeding 2.5 Å, indicating high conformational entropy. When exposed to hydrophobic environments (e.g., 30% trifluoroethanol), the peptide undergoes significant structural reorganization. The C-terminal segment (residues 12-21) forms a stable amphipathic α-helix (60% helicity), stabilized by intra-molecular hydrogen bonds between Asp¹⁵...Arg¹⁸ and Tyr¹³...Gln²⁰. This helical propensity mirrors membrane-bound states, suggesting potential interactions with lipid bilayers or receptor hydrophobic pockets [10].
Electric field simulations further illuminate its conformational behavior. Under weak electric fields (≤0.5 V/nm), the C-terminal helix partially unwinds, increasing solvent-accessible surface area (SASA) by 25% and reducing hydrogen bonding by 30-40%. Notably, at 0.5 V/nm, the helix unwinds maximally, converting to turn/coil structures. However, stronger fields (>0.5 V/nm) paradoxically restore helical content by 15% via electrostatic alignment of charged residues (Asp⁹, Asp¹⁵, Arg¹⁷, Arg¹⁸) along the field axis. This non-linear response highlights the delicate balance between electrostatic forces and hydrophobic stabilization in maintaining bioactive conformations [3] [10].
Glucagon (1-21) displays complex instability mechanisms in physiological solutions, primarily driven by deamidation, aspartic acid cleavage, and aggregation. Accelerated degradation studies (37°C, pH 7.4) identify three primary pathways:
Glutaminyl Deamidation: Residues Gln³, Gln²⁰, and Asn²⁴ (when present in longer analogs) undergo pH-dependent deamidation. At physiological pH, Gln³ deamidation dominates, forming glutamate (∆m/z +0.984 Da) via a succinimide intermediate. This process occurs 3.2-fold faster at pH 10 than at pH 7.4, but remains significant under physiological conditions. Deamidation at Gln³ reduces receptor binding by >90%, as confirmed by synthetic Glu³-analog bioassays [4] [8].
Aspartic Acid Cleavage: Asp⁹, Asp¹⁵, and Asp²¹ are sites of non-enzymatic hydrolysis. Asp⁹ cleavage (C-terminal side) generates fragments 1-9 and 10-21, while Asp¹⁵ undergoes dual cleavage (N- and C-terminal) to yield peptides 1-14, 15-21, 1-15, and 16-21. The Asp²¹ cleavage is C-terminal-specific, producing fragment 1-21 (intact) and free acid derivatives. These cleavages are catalyzed by intramolecular acid catalysis and exhibit first-order kinetics, with rate constants (k) of 1.2 × 10⁻³ h⁻¹ for Asp⁹ at 37°C [4] [8].
Aggregation: Despite lacking the full-length glucagon's fibrillation-prone C-terminus, glucagon (1-21) forms soluble oligomers via β-sheet interactions between residues 11-19 (Lys-Tyr-Leu-Asp-Ser-Arg-Arg). Size-exclusion chromatography shows time-dependent accumulation of trimers and hexamers, particularly at concentrations >1 mg/ml. Aggregation is minimized at pH 10 but increases 4.5-fold at pH 7.4 after 72 hours [4] [8].
Table 2: Degradation Kinetics of Glucagon (1-21) Under Physiological Conditions (37°C, pH 7.4)
Degradation Pathway | Site | Rate Constant (k, h⁻¹) | Primary Products | Bioactivity Loss |
---|---|---|---|---|
Deamidation | Gln³ | 8.7 × 10⁻⁴ [4] | Glu³-glucagon (1-21) | >90% [4] |
Aspartic Acid Cleavage | Asp⁹ (C-term) | 1.2 × 10⁻³ [8] | Fragments 1-9, 10-21 | 100% [8] |
Asp¹⁵ (N/C-term) | 9.5 × 10⁻⁴ [8] | Fragments 1-14, 15-21, 1-15, 16-21 | 100% [8] | |
Oxidation | Met²⁷* | N/A | Sulfoxide derivatives | Minimal [4] |
Aggregation | Residues 11-19 | 2.3 × 10⁻² (fraction agg/h) | Soluble oligomers (trimers/hexamers) | Variable [4] |
* Met²⁷ absent in glucagon (1-21); included for comparison with full-length glucagon
Stabilization strategies must address these pathways. Alkaline formulations (pH 10) reduce aggregation by >80% but accelerate deamidation 3.2-fold. Conversely, acidic conditions (pH <3) suppress deamidation but promote Asp cleavage. Optimal stability may require lyophilized storage with controlled-reconstitution protocols, excipients to inhibit succinimide formation (e.g., sucrose), and metal chelators to minimize oxidation [4] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3